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Compound Focus: TTT 3002

CAS No.: 871037-95-5

Cat. No.: S548056

Evidence of Selective Toxicity

The following table summarizes key preclinical findings on TTT-3002's selectivity and potency.

Evidence Experimental Key Finding on TTT- .
. Comparison/Context

Type Model/Condition 3002
Cytotoxicity FLT3/ITD+ AML patient Cytotoxic to leukemic
(Primary blasts blasts [1]
Cells)

Normal hematopoietic Minimal toxicity at

stem/progenitor cells biochemically relevant

(healthy donors) doses [1]
In Vitro FLT3/ITD mutant cell lines IC~50~: 100 - 250 pM  6-7 fold lower than most
Potency (autophosphorylation) [1] potent inhibitors in clinical

trials at the time [2]

FLT3/ITD mutant cell lines IC~50~:490 - 920 pM  ---
(proliferation) [1] [3]
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Evidence Experimental Key Finding on TTT- .

. Comparison/Context
Type Model/Condition 3002
In Vivo Mouse xenograft models Significant Mice resumed normal bone
Efficacy & (oral dosing, 6 mg/kg) improvement in marrow activity [2]
Safety survival and tumor

burden; well-tolerated

[1]

Experimental Protocols for Assessing Toxicity

Here are detailed methodologies for key experiments that can be used to evaluate the selectivity of FLT3

inhibitors like TTT-3002.

Primary Cell Toxicity and Selectivity Assay

This protocol assesses the compound's differential effect on malignant versus normal hematopoietic cells [1].

¢ 1. Sample Collection & Preparation:

o AML Blasts: Obtain bone marrow or peripheral blood samples from FLT3-mutant AML patients
under an IRB-approved protocol. Isolate mononuclear cells via Ficoll density gradient
centrifugation [1].

o Normal HSCs/HPCs: Use healthy donor bone marrow or cord blood. Isulate CD34+
stem/progenitor cells using a commercial CD34 MicroBead kit [1].

e 2. Cell Culture & Drug Treatment:

o Culture freshly thawed primary cells in appropriate media.

o Treat cells with a range of TTT-3002 concentrations (e.g., from low pM to nM range). Use a
vehicle control (e.g., 0.1% DMSO).

o Incubate for 24-72 hours.

¢ 3. Endpoint Analysis:

o Cell Viability/Proliferation: Use the MTT assay or Trypan blue exclusion to measure viable
cell counts [1].

o Apoptosis: Use flow cytometry with Annexin V-APC and 7-AAD staining to quantify apoptotic
cells [4].

o Clonogenic Potential: Plate cells in methylcellulose-based media (e.g., MethoCult) for Colony-
Forming Unit (CFU) assays. Count colonies (BFU-E, CFU-GM, etc.) after 7-14 days to assess
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the impact on the proliferative capacity of normal HSCs/HPCs [1].
¢ 4, Data Interpretation:
o Calculate IC~50~ values for AML blasts and normal cells. A significantly higher IC~50~ for
normal cells indicates a favorable therapeutic window.

In Vivo Tolerability in Murine Models

This protocol evaluates toxicity and efficacy in a live animal model [1] [4].

¢ 1. Model Generation:
o Use immunodeficient mice transplanted with FLT3/ITD-driven human leukemia cell lines (e.qg.,
MV4-11) or primary patient-derived xenografts.
e 2. Drug Administration:
o Formulate TTT-3002 hydrochloride in 1 mM HCI and administer via oral gavage (e.g., 6 mg/kg,
twice daily) once engraftment is confirmed [1] [4].
¢ 3. Monitoring & Analysis:
o Tumor Burden: Monitor weekly via bioluminescence imaging if using luciferase-expressing
cells [1].
o Toxicity Indicators: Regularly track mouse body weight, behavior, and overall health.
o Hematological Toxicity: Perform complete blood counts (CBC) on peripheral blood to check
for cytopenias.
o Terminal Analysis: At endpoint, analyze bone marrow from femurs and tibia. Perform
histopathology on BM, spleen, and liver. Compare cellularity and blast count in treated vs.
control animals to confirm tumor reduction without ablation of normal marrow [1].

Mechanisms Underlying Selective Toxicity

The selective toxicity of TTT-3002 is attributed to two primary mechanisms, illustrated in the pathway

below.
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e On-Target Selectivity: Normal hematopoietic stem and progenitor cells (HSCs/HPCs) express wild-
type FLT3, which relies on ligand binding for activation. TTT-3002's exceptional potency at picomolar
concentrations is required to effectively inhibit the constitutively active, mutated FLT3 receptors found
in AML blasts. At these doses, the signaling from wild-type FLT3 in normal cells is less affected,
sparing them from significant toxicity [1] [5].

e Favorable Drug Distribution: A key factor for in vivo efficacy is low plasma protein binding. Some
early FLT3 inhibitors showed drastically reduced potency in 100% human plasma. TTT-3002 is only
moderately protein bound, which helps maintain free, active drug concentrations in the plasma and
bone marrow microenvironment sufficient to inhibit mutant FLT3 without requiring doses that would be
toxic to normal cells [4].

Frequently Asked Questions (FAQs)
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Q1: How does TTT-3002's toxicity profile compare to other FLT3 inhibitors like sorafenib or
quizartinib? While direct head-to-head clinical toxicity data is not available, preclinical studies highlight
TTT-3002's key advantages: its picomolar potency and activity against common resistance mutations
(e.g., D835Y, F691L) [1] [4] [6]. This high potency may allow for lower effective doses, potentially reducing
off-target effects. Furthermore, its ability to overcome resistance could prevent disease relapse, a common

scenario requiring further toxic chemotherapy.

Q2: What is the evidence that TTT-3002 does not damage the normal hematopoietic stem cell
compartment? The primary evidence comes from ex vivo CFU assays. In these experiments, TTT-3002
demonstrated minimal toxicity to normal CD34+ hematopoietic stem/progenitor cells from healthy
donors, preserving their ability to form colonies in culture. In contrast, it was cytotoxic to leukemic blasts

from FLT3/ITD-positive AML patients [1].

Q3: Could you provide the DOT code for the pathway diagram? The DOT code used to generate the

"Mechanism of Selective Toxicity" diagram is provided below for your own use and modification.

» Click to view the DOT code

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [TTT-3002 minimizing normal bone marrow toxicity]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548056#ttt-3002-

minimizing-normal-bone-marrow-toxicity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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